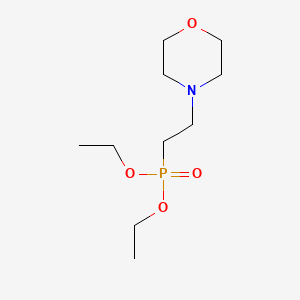![molecular formula C15H16N2O2S B14666633 (Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate CAS No. 51594-87-7](/img/structure/B14666633.png)
(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in medicinal chemistry due to their ability to act as protecting groups for amines . This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a phenyl ring substituted with an ethylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates is through carbamoylation.
Amination (Carboxylation): Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.
Industrial Production Methods: Industrial production of carbamates often involves the use of metal-free synthesis methods, such as the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group.
Reduction: Reduction reactions can occur at the carbamate group, converting it into an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Groups: Used as protecting groups for amines in peptide synthesis.
Biology and Medicine:
Anticancer Agents: Pyridine-containing compounds have shown potential as anticancer agents due to their ability to target specific molecular pathways.
Antimicrobial Agents: Carbamates have been explored for their antimicrobial properties.
Industry:
Wirkmechanismus
The mechanism of action of (Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The compound’s ability to act as a protecting group for amines is due to its stable carbamate linkage, which can be selectively cleaved under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Uniqueness:
(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate: is unique due to its combination of a pyridine ring and a phenyl ring with an ethylsulfanyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
51594-87-7 |
|---|---|
Molekularformel |
C15H16N2O2S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
pyridin-3-ylmethyl N-(4-ethylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C15H16N2O2S/c1-2-20-14-7-5-13(6-8-14)17-15(18)19-11-12-4-3-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18) |
InChI-Schlüssel |
DCSBSOCBJFPTLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
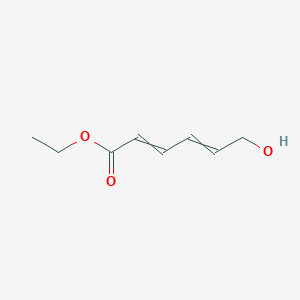
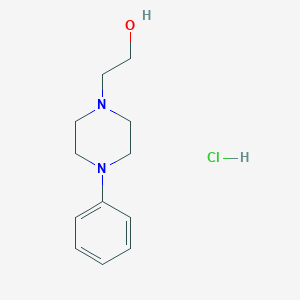
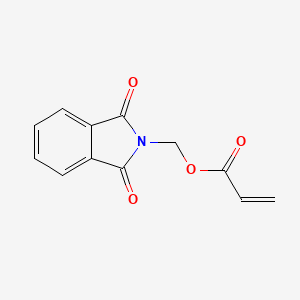
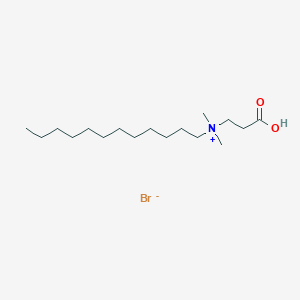
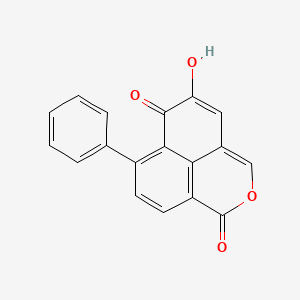
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)





